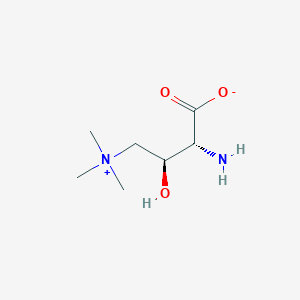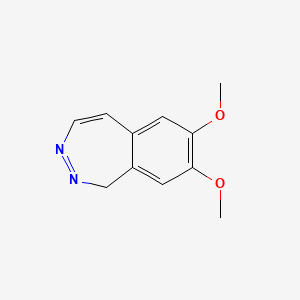
Cyclobutaneacetic acid, 2-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutaneacetic acid, 2-acetyl-(9CI) is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclobutane, a four-membered ring structure, and contains both acetic acid and acetyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneacetic acid, 2-acetyl-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of Cyclobutaneacetic acid, 2-acetyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutaneacetic acid, 2-acetyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutaneacetic acid derivatives.
Reduction: Formation of cyclobutaneacetic alcohol derivatives.
Substitution: Formation of various substituted cyclobutaneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutaneacetic acid, 2-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclobutaneacetic acid, 2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutaneacetic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Cyclobutanone: Contains a ketone group instead of the acetic acid and acetyl groups.
Acetylcyclobutane: Contains an acetyl group but lacks the acetic acid functionality.
Uniqueness
Cyclobutaneacetic acid, 2-acetyl-(9CI) is unique due to the presence of both acetic acid and acetyl functional groups, which confer distinct chemical reactivity and potential applications. Its cyclobutane ring structure also contributes to its unique properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(2-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-3-2-6(7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
NVMWBNQWXAOQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)




![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)



![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

